Photobiotin acetate

Nucleic Acid Hybridization DNA/RNA Probe Labeling Colorimetric Detection

Radiolabeling probes with ³²P creates safety and regulatory burdens. Photobiotin acetate (CAS 96087-38-6) circumvents these via light-activated arylazide chemistry, enabling covalent biotinylation of DNA, RNA, and proteins without specific functional groups. • Detection: 0.5 pg target DNA-matching ³²P probe sensitivity. • Scope: labels ssDNA, linear/supercoiled dsDNA, and RNA. • Efficiency: single reagent replaces multiple topology-specific methods. ≥95% purity; -20°C storage. Validated for Southern/Northern blotting and biosensor platforms.

Molecular Formula C25H39N9O6S
Molecular Weight 593.7 g/mol
CAS No. 96087-38-6
Cat. No. B1591662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotobiotin acetate
CAS96087-38-6
Molecular FormulaC25H39N9O6S
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1
InChIKeyFFBLNTOMOSLSQM-AYEYRVMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photobiotin Acetate (CAS 96087-38-6): Essential Technical Profile for Nucleic Acid & Protein Labeling Applications


Photobiotin acetate (CAS 96087-38-6) is a photoactivatable biotin analog designed for the non-radioactive labeling of nucleic acids (DNA and RNA) and proteins [1]. Its core structure consists of a biotin moiety connected via a charged linker arm to a photoreactive arylazide group [2]. Upon exposure to strong visible or UV light (optimal range: 260–475 nm) for 15–20 minutes, the arylazide is converted to a highly reactive arylnitrene, enabling the formation of stable covalent linkages with target biomolecules [1][3]. This mechanism facilitates the creation of stable, biotinylated hybridization probes without the use of hazardous radioisotopes, making it a foundational reagent in molecular biology workflows [1].

Photobiotin Acetate (CAS 96087-38-6) vs. Generic Biotin: Why Simple Substitution is Not Feasible


Generic biotinylation reagents (e.g., biotin NHS esters) require the presence of specific functional groups (e.g., primary amines) on the target molecule for covalent attachment, which significantly restricts their utility for labeling molecules lacking these groups [1]. Furthermore, alternative non-radioactive labeling methods, such as enzymatic incorporation of biotinylated nucleotides, are often more expensive and technically complex [2]. Photobiotin acetate circumvents these limitations through its photoactivatable arylazide group, which generates a highly reactive nitrene intermediate upon light exposure. This nitrene can insert non-specifically into C-H and N-H bonds of virtually any organic molecule, enabling the biotinylation of a much broader range of targets, including single-stranded DNA, linear or supercoiled double-stranded DNA, RNA, and proteins . The quantitative evidence below demonstrates that this unique mechanism translates directly into distinct performance advantages over functional group-dependent analogs, making simple substitution ineffective for applications demanding high sensitivity and universal labeling capability.

Quantitative Performance Benchmarks for Photobiotin Acetate (CAS 96087-38-6) Against Key Comparators


Achieving Sub-Picogram Detection Limits in Nucleic Acid Hybridization

In a standard dot-blot hybridization assay, probes prepared with photobiotin acetate enabled the colorimetric detection of target DNA down to 0.5 pg (equivalent to 6 × 10⁻¹⁸ mol) [1]. This level of sensitivity was shown to be equivalent to that obtained with ³²P-labeled DNA probes, establishing photobiotin as a viable, safer alternative to radioactive methods without sacrificing performance [1].

Nucleic Acid Hybridization DNA/RNA Probe Labeling Colorimetric Detection

Distinct Electrochemical Signature for Enhanced Streptavidin Detection

A comparative cyclic voltammetry study demonstrated that photobiotin acetate exhibits a fundamentally different electrochemical behavior compared to the analog biotin hydrazide. Photobiotin presented two distinct, adsorptive processes on a carbon paste electrode, whereas biotin hydrazide exhibited a single, irreversible anodic process [1]. This adsorptive property is highly advantageous, enabling the electrochemical detection of streptavidin at a concentration as low as 10⁻¹² M [1].

Biosensor Development Streptavidin Detection Electrochemical Assays

Broad Substrate Scope for Universal Biomolecule Labeling

Unlike functional group-specific biotinylation reagents (e.g., NHS esters which target primary amines), photobiotin acetate's photo-generated nitrene reacts non-specifically with organic material. This enables it to label a wide array of biomolecules, including single-stranded DNA, linear double-stranded DNA, supercoiled double-stranded DNA, and RNA [1]. This universal labeling capability eliminates the need for multiple, substrate-specific biotinylation reagents.

Biotinylation DNA Labeling RNA Labeling Protein Labeling

Validated Research & Industrial Application Scenarios for Photobiotin Acetate (CAS 96087-38-6)


Sensitive Non-Radioactive Hybridization Probe Preparation

For researchers seeking to replace ³²P in Southern, Northern, or dot-blot hybridization assays, photobiotin acetate provides a validated, high-sensitivity alternative. Probes prepared with this reagent achieve a detection limit of 0.5 pg of target DNA, a performance metric equivalent to that of radioactive probes [1]. This scenario is directly supported by quantitative evidence from the primary literature, making it a proven replacement strategy for laboratories prioritizing safety and stability without sacrificing analytical sensitivity.

Development of Label-Free Electrochemical Biosensors for Streptavidin

The unique adsorptive electrochemical behavior of photobiotin acetate, as compared to analogs like biotin hydrazide, provides a distinct advantage in biosensor development [2]. This property allows for the construction of electrochemical sensors capable of detecting streptavidin at picomolar (10⁻¹² M) concentrations without the need for additional labels. This application is particularly relevant for research groups focused on creating simple, cost-effective, and sensitive diagnostic platforms for detecting biotin-binding proteins.

Universal Biotinylation of Diverse Nucleic Acid Topologies

In experimental workflows requiring the labeling of heterogeneous nucleic acid populations (e.g., a mixture of linear and supercoiled plasmids, single-stranded RNA, and genomic DNA fragments), photobiotin acetate is the superior choice [3]. Its ability to label single-stranded DNA, and both linear and supercoiled double-stranded DNA, eliminates the need to select and optimize multiple, topology-specific labeling methods. This streamlines the preparation of complex probe sets, reducing both time and reagent costs for experiments like genomic relatedness studies.

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